Naftazone
Overview
Description
Naftazone is a naphthoquinone derivative used in the treatment of varicose veins, hemorrhoids, and superficial thrombophlebitis . It is a small molecule that has been approved for use .
Molecular Structure Analysis
Naftazone belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings . The molecular formula of Naftazone is C11H9N3O2 .Chemical Reactions Analysis
Naftazone is a quinone-semi carbazone drug that possesses a strong orange color. It lacks intrinsic fluorescence and does not possess easily derivatizable functional groups . A spectrofluorimetric method for Naftazone assay has been introduced through reduction-elicited fluorogenic derivatization. This involves the reduction of its quinone-semicarbazone moiety to the corresponding quinol-semicarbazide derivative by potassium borohydride as a reduction probe .Physical And Chemical Properties Analysis
Naftazone has a molecular weight of 215.2081 . It is a quinone-semi carbazone drug that possesses a strong orange color .Scientific Research Applications
Parkinson's Disease Research
Naftazone has been explored for its potential benefits in managing Parkinson's disease (PD), particularly focusing on motor complications and dyskinesia. A study conducted by Corvol et al. (2019) investigated naftazone's effects in PD patients with motor fluctuations and dyskinesia through a randomized controlled trial. The trial aimed to assess the impact of naftazone on motor and dyskinesia scores during an acute levodopa challenge. Although the study did not confirm the efficacy of naftazone on dyskinesia or motor fluctuations, it highlighted the safety and tolerability of naftazone, suggesting the need for further investigation with longer treatment durations Corvol et al., 2019.
Another study by Rascol et al. (2012) aimed to explore the tolerability and efficacy of naftazone in PD patients through a proof-of-concept, randomized, placebo-controlled, multiple cross-over study. This study observed a reduction in 'ON-time with troublesome dyskinesia' and an increase in 'ON-time without troublesome dyskinesia' among patients treated with naftazone. The findings suggested that naftazone might have antiparkinsonian and antidyskinetic effects, meriting further clinical investigation Rascol et al., 2012.
Analytical and Pharmaceutical Research
The compound's pharmacological properties have been the subject of analytical research, aiming to improve methodologies for its determination and quality control in pharmaceutical preparations. A study by Gamal et al. (2022) introduced a novel spectrofluorimetric method for naftazone assay, providing a sensitive approach for its determination in biological samples and pharmaceuticals. This method showcased naftazone's potential for quality control and highlighted its kinetic properties for scientific and clinical research applications Gamal et al., 2022.
Urological Research
Naftazone's application extends to urological research, where its effects on bladder function have been explored. Sakai et al. (2013) investigated naftazone's impact on 5-hydroxytryptamine (5-HT)-induced rat bladder contraction. The study found that naftazone inhibited 5-HT-induced bladder contraction via blockade of the 5-HT(2A) and 5-HT(2B) receptors, suggesting a potential mechanism through which naftazone could alleviate storage symptoms in patients with benign prostatic hyperplasia Sakai et al., 2013.
Safety And Hazards
properties
IUPAC Name |
(1-hydroxynaphthalen-2-yl)iminourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11(16)14-13-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSIRJFXAANBMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043136, DTXSID80864627 | |
Record name | Naftazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naftazone | |
CAS RN |
15687-37-3 | |
Record name | Naftazone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naftazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naftazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001043136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naftazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.153 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFTAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15B0523P5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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